

# Solubility of Ethyl Nitroacetate in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: Nitroacetate

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## Introduction

Ethyl **nitroacetate** is a versatile reagent in organic synthesis, widely employed as a building block for a variety of more complex molecules, including amino acids and heterocyclic compounds. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of ethyl **nitroacetate**, including available quantitative and qualitative data, and detailed experimental protocols for solubility determination.

## Physicochemical Properties of Ethyl Nitroacetate

A summary of key physicochemical properties of ethyl **nitroacetate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>4</sub>	
Molecular Weight	133.10 g/mol	
Appearance	Clear colorless to slightly yellow liquid	[1]
Density	1.199 g/mL at 25 °C	[1]
Boiling Point	105-107 °C at 25 mmHg	[1]
Refractive Index (n <sup>20</sup> /D)	1.424	[1]
pKa	5.82 (25°C, water)	[2]

## Solubility Data

The solubility of ethyl **nitroacetate** in various solvents is a critical parameter for its application in synthesis and drug development. While comprehensive quantitative data is not extensively available in the public domain, a combination of qualitative descriptions and a specific quantitative value provides valuable guidance.

## Quantitative Solubility Data

A precise quantitative solubility value has been identified for ethyl **nitroacetate** in dimethyl sulfoxide (DMSO).

Solvent	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	200 mg/mL	Not Specified

## Qualitative and Semi-Quantitative Solubility Data

Qualitative solubility information for ethyl **nitroacetate** in a range of common organic solvents has been compiled from various sources. It is important to note the conflicting reports regarding its solubility in water, with some sources describing it as "soluble" and others as "slightly soluble," highlighting the need for precise experimental determination.

Solvent	Solubility Description	Reference(s)
Chloroform	Soluble	[1][3]
Ethyl Acetate	Soluble	[1][3]
Ethanol	Miscible	[2]
Methanol	Slightly Soluble	[1]
Water	Soluble / Slightly Soluble	[1][2][3]

## Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following established methods can be employed.

### Shake-Flask Method (for determining equilibrium solubility)

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Protocol:

- **Preparation:** Add an excess amount of ethyl **nitroacetate** to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Agitate the sealed container at a constant, controlled temperature using a shaker bath or a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the

sample at a high speed.

- **Sampling:** Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe fitted with a fine filter (e.g., 0.22  $\mu\text{m}$ ) to prevent any solid particles from being transferred.
- **Analysis:** Accurately dilute the aliquot with a suitable solvent and determine the concentration of ethyl **nitroacetate** using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- **Calculation:** Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

## Gravimetric Method

This method is a simpler, albeit potentially less precise, alternative for determining solubility.

**Principle:** A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

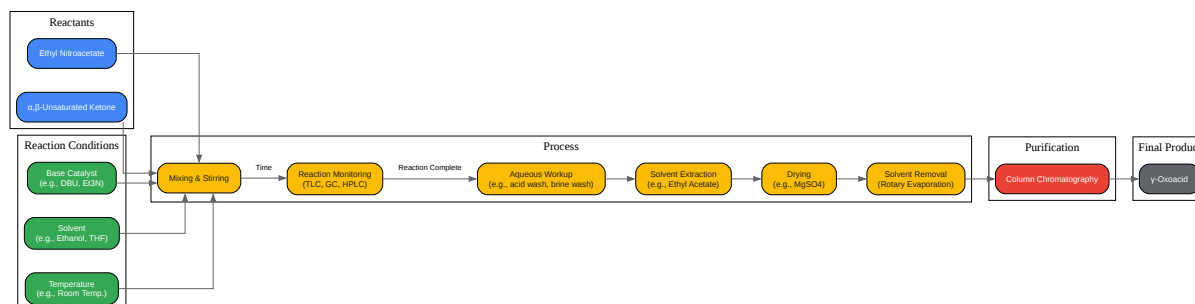
**Detailed Protocol:**

- **Preparation of Saturated Solution:** Prepare a saturated solution of ethyl **nitroacetate** in the chosen solvent as described in steps 1 and 2 of the Shake-Flask Method.
- **Phase Separation:** Separate the undissolved solid by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation.
- **Sampling:** Accurately measure a specific volume of the clear, saturated filtrate using a calibrated pipette and transfer it to a pre-weighed, dry evaporating dish.
- **Evaporation:** Carefully evaporate the solvent from the evaporating dish in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.
- **Weighing:** After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

- Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved ethyl **nitroacetate**. Calculate the solubility based on this mass and the initial volume of the saturated solution taken.

## Application in Organic Synthesis: A Workflow Example

The solubility of ethyl **nitroacetate** is a key factor in its use as a reactant in various chemical transformations. One common application is the Michael addition to  $\alpha,\beta$ -unsaturated ketones to synthesize  $\gamma$ -oxoacids.



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Caption: Workflow for the synthesis of  $\gamma$ -oxoacids via Michael addition of ethyl **nitroacetate**.

## Conclusion

This technical guide provides a summary of the available solubility data for ethyl **nitroacetate** in various organic solvents and details robust experimental protocols for its determination. While quantitative data remains limited, the provided information serves as a valuable resource for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification strategies, and formulation design involving this important synthetic intermediate. The outlined experimental procedures offer a clear path for generating precise solubility data tailored to specific research and development needs.

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## References

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